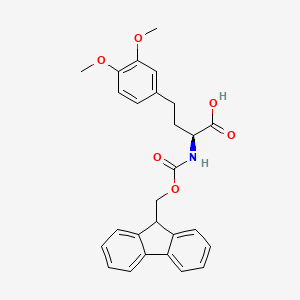
Boc-L-Phe(3,5-(CF3)2)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenylalanine backbone with additional functional groups. The Boc group would be attached to the nitrogen of the amino group, and the trifluoro groups would be attached to the phenyl ring. The presence of these groups would likely affect the physical and chemical properties of the molecule, such as its polarity and reactivity .
Chemical Reactions Analysis
The Boc group in the compound is a protective group for the amine of phenylalanine. It can be removed under acidic conditions in a deprotection reaction . The trifluoro groups on the phenyl ring could potentially undergo reactions typical of aryl halides, although the carbon-fluorine bond is quite strong and usually requires specific conditions to break.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The Boc group is quite bulky and could affect the compound’s solubility and reactivity. The trifluoro groups are highly electronegative, which could also affect the compound’s reactivity and interactions with other molecules .
Wirkmechanismus
Target of Action
The primary target of Boc-L-Phe(3,5-(CF3)2)-OH is the tert-butyloxycarbonyl (Boc) group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The Boc group plays a crucial role in protecting the amino group during these reactions, thereby allowing for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Mode of Action
Boc-L-Phe(3,5-(CF3)2)-OH interacts with its targets through a process known as deprotection. This involves the removal of the Boc group from the compound, which is achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours . This method is efficient and sustainable, allowing for the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Biochemical Pathways
The deprotection of the Boc group affects various biochemical pathways. It enables the subsequent reactions in the synthetic process to occur, leading to the formation of the desired end product . The exact pathways affected would depend on the specific reactions that the compound is involved in.
Result of Action
The primary result of the action of Boc-L-Phe(3,5-(CF3)2)-OH is the removal of the Boc group from the compound. This allows for the continuation of the synthetic process, leading to the formation of the desired end product . The removal of the Boc group is a critical step in many synthetic processes, particularly in the synthesis of peptides .
Action Environment
The action of Boc-L-Phe(3,5-(CF3)2)-OH can be influenced by various environmental factors. For instance, the temperature at which the reaction takes place can affect the efficiency of the deprotection process . Moreover, the use of a sustainable method for N-Boc deprotection aligns with the principles of Green Chemistry, which aims to minimize the use of potentially dangerous substances that are harmful to both the environment and human health .
Eigenschaften
IUPAC Name |
(2S)-3-[3,5-bis(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F6NO4/c1-14(2,3)27-13(26)23-11(12(24)25)6-8-4-9(15(17,18)19)7-10(5-8)16(20,21)22/h4-5,7,11H,6H2,1-3H3,(H,23,26)(H,24,25)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMRWUKBBWHZMM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Phe(3,5-(CF3)2)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



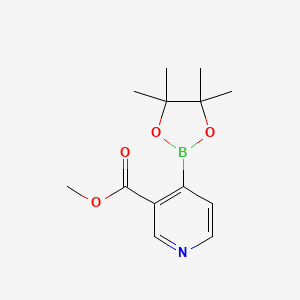
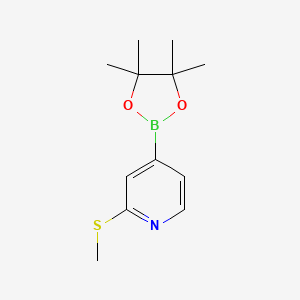

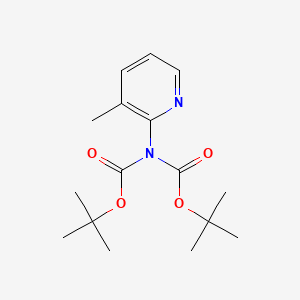
![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)
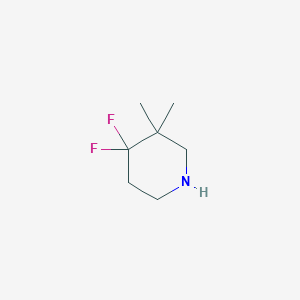
![5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B6337833.png)
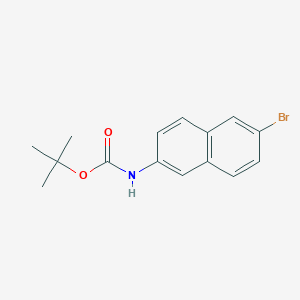
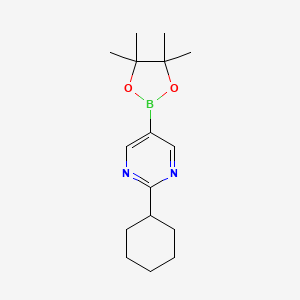
![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)

